5-Bromo-1-cyclobutyl-1H-Pyrazole

5-Lipoxygenase Inflammation Selectivity Screening

Problem: Researchers need a validated negative control for 5-lipoxygenase (5-LOX) assays and a regioselective building block for kinase inhibitor SAR. Solution: 5-Bromo-1-cyclobutyl-1H-pyrazole delivers documented lack of 5-LOX inhibition at 100 µM, enabling assay validation, while the C5 bromine enables Suzuki coupling for SAR exploration. • Negative control for 5-LOX selectivity profiling • Regioselective C5-Br for cross-coupling chemistry • N1-cyclobutyl group enhances metabolic stability & binding conformation. Supply: ≥95% purity, ambient shipping, global delivery.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B13034366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclobutyl-1H-Pyrazole
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)Br
InChIInChI=1S/C7H9BrN2/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2
InChIKeyRDCYVYIZFJOWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-cyclobutyl-1H-Pyrazole: Chemical & Bioactivity Profile


5-Bromo-1-cyclobutyl-1H-pyrazole (CAS 1785567-66-9, molecular weight 201.06 g/mol, C₇H₉BrN₂) is a brominated N-cyclobutyl pyrazole derivative available at ≥95% purity for chemical synthesis and drug discovery research applications . The compound has been evaluated in vitro for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM, where it exhibited no significant activity (NS) [1]. The cyclobutyl substitution on the pyrazole ring can influence lipophilicity, stereoelectronics, and overall pharmacokinetic profile, making the scaffold useful for structure-activity relationship (SAR) studies .

C5‑Br handle for regioselective cross‑coupling diversification
N1‑cyclobutyl substitution introduces conformational constraint
Documented 5‑LOX inactivity benchmark for selectivity profiling

5-Bromo-1-cyclobutyl-1H-Pyrazole: Why Generic Substitution Fails


Substituting a generic pyrazole or a different halogenated analog for 5-bromo-1-cyclobutyl-1H-pyrazole in research applications is not scientifically valid due to three critical structural and functional divergences. First, the specific C5 bromination site in this compound is a key determinant of its reactivity in cross-coupling chemistry, whereas regioisomers (such as 3-bromo-1-cyclobutyl-1H-pyrazole) present a different halide orientation for palladium-catalyzed transformations [1]. Second, the N1-cyclobutyl substitution confers conformational constraints and altered lipophilicity that differ from N-methyl, N-phenyl, or N-cyclopropyl analogs, thereby changing target binding and metabolic stability profiles . Third, the compound's documented lack of 5-lipoxygenase inhibitory activity at 100 μM establishes a defined selectivity benchmark that cannot be assumed for other pyrazole analogs, even those with similar substitution patterns [2].

Regioisomeric Br: C3‑ or C4‑bromo analogs change cross‑coupling orientation and may shift SAR interpretation.
N1‑alkyl variation: Methyl, phenyl or cyclopropyl analogs alter conformational profile, target binding, and metabolic stability.
5‑LOX benchmark: Analogs without documented 5‑LOX inactivity may introduce off‑target liability differing from the established benchmark.

5-Bromo-1-cyclobutyl-1H-Pyrazole: Differential Evidence for Selection


5-Lipoxygenase Selectivity Benchmark

5-Bromo-1-cyclobutyl-1H-pyrazole was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM and demonstrated no significant activity (NS). This contrasts with structurally related pyrazole-containing compounds that exhibit measurable enzyme inhibition in similar assays [1]. The negative result establishes a selectivity benchmark for this specific scaffold against the 5-LOX target.

5‑LOX Selectivity
Head‑to‑head
NS (no significant activity) at 100 µM
Establishes inactivity benchmark against 5‑LOX
RBL‑1 cell‑based assay; typical active pyrazoles show low‑µM IC₅₀
5-Lipoxygenase Inflammation Selectivity Screening

Regioselective Suzuki-Miyaura Cross-Coupling via C5 Bromination

The C5 bromine atom in 5-bromo-1-cyclobutyl-1H-pyrazole serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl and heteroaryl groups at the pyrazole 5-position [1]. This contrasts with 3-bromo-1-cyclobutyl-1H-pyrazole (CAS not specified) and 4-bromo-substituted analogs, which offer alternative regiochemical entry points for scaffold diversification . The C5 substitution pattern provides a different orientation of the introduced aromatic group relative to the N1-cyclobutyl moiety, which can influence target binding geometry.

C5 Suzuki Coupling
Class‑level
C5‑Br enables Pd‑catalyzed aryl introduction; orientation differs 72°–144° vs C3/C4 isomers
Regiochemistry determines SAR vector for kinase inhibitor design
Reactivity inferred from general bromopyrazole behavior
Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization

Cyclobutyl-Induced Conformational Constraint

The cyclobutyl group at the N1 position of the pyrazole ring in 5-bromo-1-cyclobutyl-1H-pyrazole introduces conformational constraint due to the four-membered ring geometry, differing from N-methyl (freely rotating), N-phenyl (planar aromatic), and N-cyclopropyl (more acute bond angles) analogs . This structural feature alters the spatial presentation of the pyrazole core and its C5 substituent to biological targets. Cyclobutyl-containing pyrazoles have been disclosed in patent literature as components of EP4 antagonists (RU 2804153 C1, 2023) and PDE9 inhibitors (US patent March 2025), indicating the group's established utility in medicinal chemistry optimization [1][2].

Cyclobutyl Constraint
Class‑level
C₄ ring vs methyl (free rotation), phenyl (planar), cyclopropyl (60° angles)
Conformational restriction may influence target binding and PK
Patent‑literature inference; quantitative binding data not yet reported for this compound
Conformational Restriction Cyclobutyl SAR

Regioselective N1-Alkylation Chemistry

Recent advances in regioselective N-alkylation of pyrazoles have demonstrated that catalyst-free Michael addition protocols can achieve N1-alkylated pyrazoles in yields exceeding 90% with regioselectivity >99.9:1 (N1/N2) [1]. The methodology accommodates pyrazoles bearing bromo functional groups, including those suitable for generating N1-cyclobutyl-5-bromo substituted pyrazoles. This contrasts with traditional alkylation methods that often yield mixtures of N1 and N2 regioisomers requiring chromatographic separation, which reduces overall yield and increases procurement cost.

N1‑Alkylation Method
Reported
>90% yield, N1/N2 selectivity >99.9:1 (catalyst‑free Michael addition)
Supports efficient, regiopure procurement
Method accommodates bromo‑functionalized pyrazoles
N-Alkylation Regioselectivity Synthetic Methodology

5-Bromo-1-cyclobutyl-1H-Pyrazole: Application Scenarios


5-Lipoxygenase Selectivity Profiling Control

5-Bromo-1-cyclobutyl-1H-pyrazole is an ideal orthogonal control for 5-lipoxygenase selectivity profiling in inflammation-related drug discovery programs. Its documented lack of significant inhibitory activity against RBL-1 5-LOX at 100 μM [1] makes it suitable as a negative control to benchmark assay sensitivity and to assess off-target effects of other pyrazole-containing compounds. This application is particularly relevant for researchers developing kinase inhibitors that incorporate pyrazole scaffolds but must avoid 5-LOX inhibition due to potential inflammatory side effects.

Kinase Inhibitor Diversification via Suzuki-Miyaura Coupling

The C5 bromine atom in 5-bromo-1-cyclobutyl-1H-pyrazole enables regioselective Suzuki-Miyaura cross-coupling for the introduction of diverse aryl and heteroaryl substituents at the pyrazole 5-position [2]. This chemical handle is valuable for SAR exploration of N1-cyclobutyl pyrazole-based kinase inhibitors, including those targeting BTK (IC₅₀ values reported as low as 5.5 nM for structurally related N-cyclobutyl pyrazole compounds) [3] and TYK2 (IC₅₀ values of 55 nM reported for cyclobutyl pyrazole derivatives) [4]. The C5 substitution pattern provides a different trajectory for aromatic groups compared to C3- or C4-substituted regioisomers, enabling fine-tuning of inhibitor binding geometry.

Conformationally Constrained Fragment for Drug Design

The N1-cyclobutyl group in 5-bromo-1-cyclobutyl-1H-pyrazole introduces conformational constraint that can be exploited in structure-based drug design . This feature is particularly relevant for programs targeting EP4 receptors, PDE9, or kinases where cyclobutyl-containing pyrazole scaffolds have demonstrated utility in patent literature [5][6]. The compound serves as a fragment or building block for generating lead-like molecules with modulated metabolic stability and lipophilicity profiles compared to N-methyl or N-phenyl analogs.

Regioselective N-Alkylation Methodology Validation

5-Bromo-1-cyclobutyl-1H-pyrazole is an appropriate substrate for validating regioselective N-alkylation protocols in synthetic methodology development. Recent publications have established catalyst-free Michael addition approaches achieving >90% yield with N1/N2 regioselectivity exceeding 99.9:1 for pyrazoles bearing bromo substituents [2]. Researchers developing new N-alkylation methods can use this compound as a test case to benchmark reaction efficiency and regiochemical fidelity against published benchmarks.

Application
Selection Property
Validation Focus
5‑LOX selectivity profiling studies
Documented inactivity benchmark
Assay sensitivity and off‑target screening
Kinase inhibitor SAR exploration
C5‑Br regioselective cross‑coupling
Binding geometry and scaffold diversification
Structure‑based lead optimization
N1‑cyclobutyl conformational constraint
Metabolic stability and lipophilicity modulation
Synthetic methodology development
Reported high‑regioselectivity N1‑alkylation
Reaction efficiency and regiochemical fidelity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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